5-LOX Inhibitory Potency: 8.9-Fold Improvement Over Zileuton (IC₅₀)
3-Bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (designated as 5-LOX-IN-5 / Compound 29) inhibits 5-lipoxygenase with an IC₅₀ of 56 nM . In comparison, zileuton—the only FDA-approved 5-LOX inhibitor and the standard pharmacological benchmark—exhibits an IC₅₀ of 0.5 µM (500 nM) against 5-LOX in rat basophilic leukemia-1 (RBL-1) cell supernatants . This represents an approximately 8.9-fold enhancement in inhibitory potency for the target compound relative to the clinical standard.
| Evidence Dimension | 5-LOX enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 56 nM (0.056 µM) |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.5 µM (500 nM) |
| Quantified Difference | ~8.9-fold greater potency (56 nM vs. 500 nM) |
| Conditions | Target compound: recombinant 5-LOX enzyme assay ; Zileuton: 5-LOX activity in RBL-1 cell supernatant |
Why This Matters
For researchers requiring maximal 5-LOX target engagement at lower compound concentrations, the 8.9-fold potency advantage translates to reduced用量 in cellular and biochemical assays, potentially minimizing off-target effects at higher concentrations.
